

# Spectroscopic Data for Camelliagenin A 22-angelate: A Technical Guide

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## Compound of Interest

Compound Name: Camelliagenin A 22-angelate

Cat. No.: B15596302

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Camelliagenin A 22-angelate**, a naturally occurring triterpenoid saponin. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, and provides detailed experimental protocols for data acquisition.

## Chemical Structure

**Camelliagenin A 22-angelate** is a derivative of Camelliagenin A, an oleanane-type triterpenoid. The angelate group is esterified at the C-22 hydroxyl position.

Chemical Formula:  $C_{35}H_{56}O_5$  Molecular Weight: 568.8 g/mol

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Camelliagenin A 22-angelate**. The data for the Camelliagenin A core is based on experimentally determined values, while the shifts for the angelate moiety and the affected positions on the triterpenoid skeleton are predicted based on known substituent effects.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Data for **Camelliagenin A 22-angelate** (Predicted, Solvent:  $\text{CDCl}_3$ , 500 MHz)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	3.20	dd	11.5, 4.5
12	5.35	t	3.5
16	4.50	m	
22	5.25	dd	11.0, 5.0
28a	3.65	d	11.0
28b	3.30	d	11.0
Angelic Acid Moiety			
2'	6.10	qq	7.2, 1.5
3'	2.00	dq	7.2, 1.5
4'	1.95	s	
5'	1.85	d	7.2

Table 2:  $^{13}\text{C}$  NMR Data for **Camelliagenin A 22-angelate** (Predicted, Solvent:  $\text{CDCl}_3$ , 125 MHz)

Position	Chemical Shift ( $\delta$ , ppm)
3	79.0
12	122.5
13	144.0
16	74.0
22	78.0
28	64.0
Angelic Acid Moiety	
1' (C=O)	168.0
2'	128.0
3'	138.5
4'	20.5
5'	15.8

## Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data for **Camelliagenin A 22-angelate**

Ion	m/z (calculated)	Fragmentation
$[M+H]^+$	569.4150	Molecular Ion
$[M+Na]^+$	591.3969	Sodium Adduct
$[M-H_2O+H]^+$	551.4044	Loss of water
$[M-Angelic\ acid+H]^+$	469.3727	Loss of angelic acid

## Infrared (IR) Spectroscopy

Table 4: Key Infrared Absorption Bands for **Camelliagenin A 22-angelate**

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400 (broad)	O-H (hydroxyl) stretching
~2920, 2850	C-H (alkane) stretching
~1715	C=O (ester) stretching
~1640	C=C (alkene) stretching
~1240	C-O (ester) stretching

## Experimental Protocols

### NMR Spectroscopy

#### Sample Preparation:

- Dissolve 5-10 mg of **Camelliagenin A 22-angelate** in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### Instrument Parameters (for a 500 MHz spectrometer):

- <sup>1</sup>H NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Spectral Width: 12 ppm
  - Acquisition Time: 2.7 s
  - Relaxation Delay: 1.0 s
- <sup>13</sup>C NMR:
  - Pulse Program: zgpg30

- Number of Scans: 1024
- Spectral Width: 240 ppm
- Acquisition Time: 1.1 s
- Relaxation Delay: 2.0 s
- 2D NMR (COSY, HSQC, HMBC):
  - Standard pulse programs available on the spectrometer software should be utilized.
  - Optimize spectral widths and acquisition times based on the 1D spectra.

## Mass Spectrometry

### Sample Preparation:

- Prepare a stock solution of **Camelliagenin A 22-angelate** in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 10 µg/mL with the appropriate mobile phase.

### Instrument Parameters (for ESI-QTOF-MS):

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Mass Range: m/z 100-1000

## Infrared Spectroscopy

#### Sample Preparation (Thin Film Method):

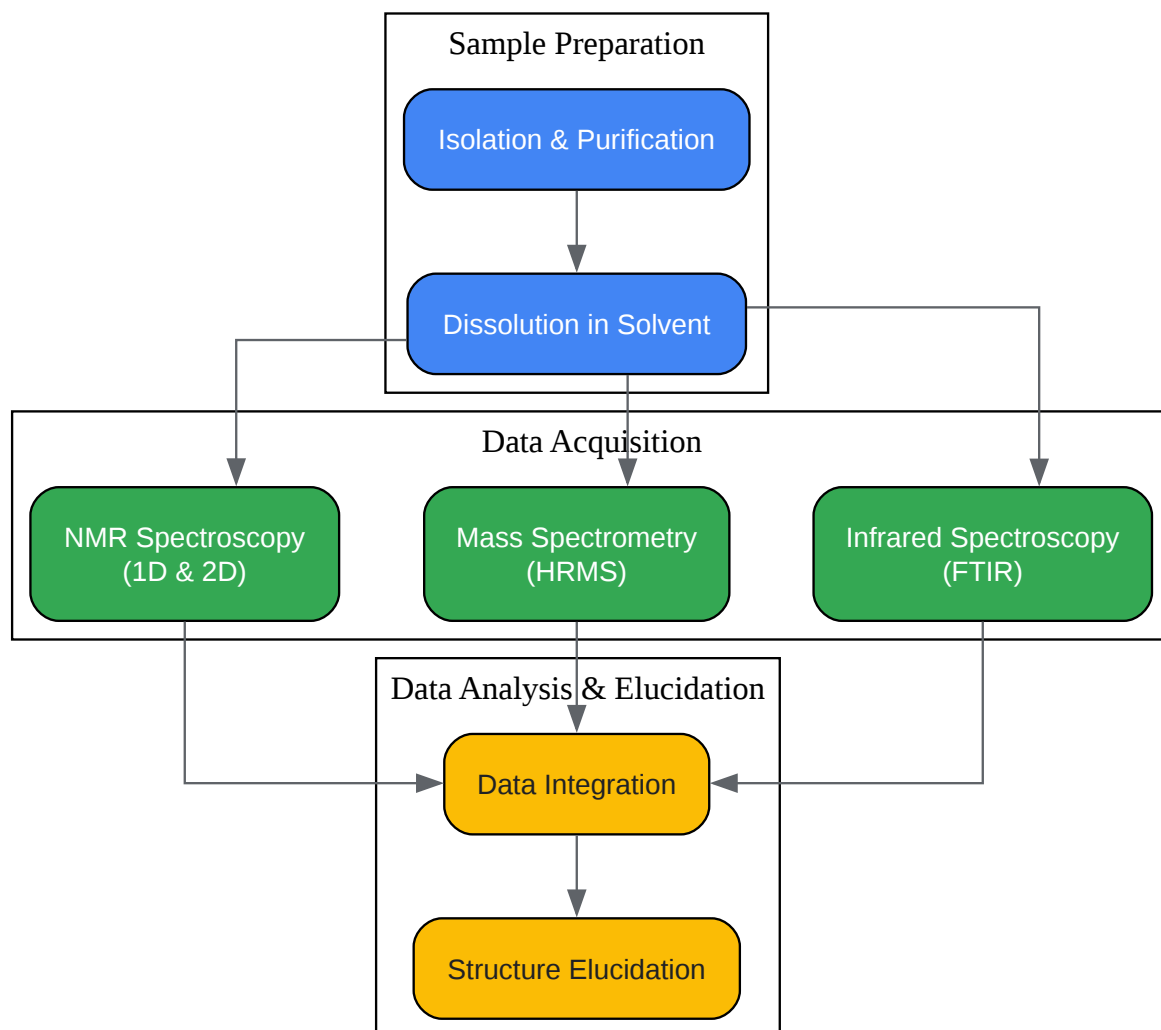
- Dissolve a small amount (1-2 mg) of **Camelliagenin A 22-angelate** in a few drops of a volatile solvent (e.g., chloroform or methanol).
- Drop the solution onto a KBr or NaCl salt plate.
- Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

#### Instrument Parameters (for FTIR):

- Scan Range: 4000-400  $\text{cm}^{-1}$
- Number of Scans: 16
- Resolution: 4  $\text{cm}^{-1}$
- Background: A spectrum of the clean, empty salt plate should be recorded as the background.

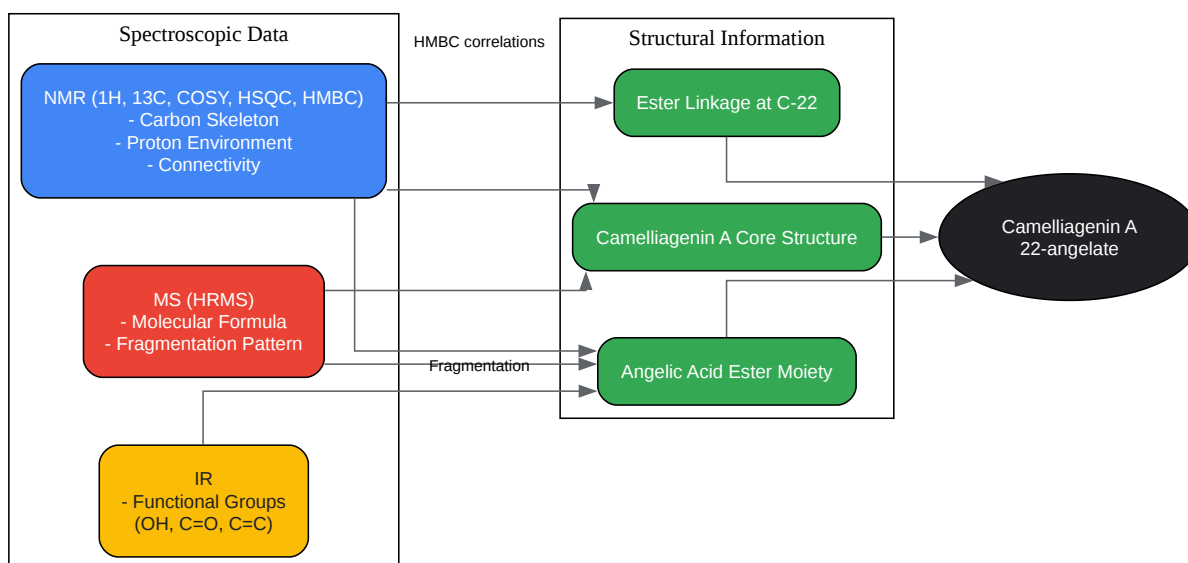
## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the data in elucidating the structure of **Camelliagenin A 22-angelate**.



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Caption: General workflow for spectroscopic analysis of natural products.



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Caption: Logical relationship of spectroscopic data for structure elucidation.

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